
PIK-75
Overview
Description
N’-((6-bromoimidazo[1,2-a]pyridin-3-yl)methylene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of multiple functional groups, including a bromine atom, nitro group, and sulfonohydrazide moiety, makes it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
The synthesis of N’-((6-bromoimidazo[1,2-a]pyridin-3-yl)methylene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide involves several steps. One common method starts with the preparation of 6-bromoimidazo[1,2-a]pyridine from α-bromoketones and 2-aminopyridine . The reaction conditions typically involve the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . The resulting 6-bromoimidazo[1,2-a]pyridine is then reacted with N,2-dimethyl-5-nitrobenzenesulfonohydrazide under appropriate conditions to form the final compound.
Chemical Reactions Analysis
N’-((6-bromoimidazo[1,2-a]pyridin-3-yl)methylene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Cyclization: The compound can undergo cyclization reactions to form new heterocyclic structures.
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-((6-bromoimidazo[1,2-a]pyridin-3-yl)methylene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Biological Studies: The compound’s derivatives have been studied for their anticonvulsant and anxiolytic properties.
Industrial Applications: It serves as an intermediate in the synthesis of various organic compounds used in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of N’-((6-bromoimidazo[1,2-a]pyridin-3-yl)methylene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound’s imidazo[1,2-a]pyridine core is known to interact with central nervous system receptors, potentially modulating their activity . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may act as a ligand for certain receptors involved in neurological processes.
Comparison with Similar Compounds
N’-((6-bromoimidazo[1,2-a]pyridin-3-yl)methylene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
6-bromoimidazo[1,2-a]pyridine: A simpler compound with similar core structure but lacking the additional functional groups.
N-(pyridin-2-yl)amides: These compounds share the imidazo[1,2-a]pyridine core but have different substituents, leading to varied biological activities.
The uniqueness of N’-((6-bromoimidazo[1,2-a]pyridin-3-yl)methylene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide lies in its combination of functional groups, which provides a versatile platform for further chemical modifications and potential therapeutic applications.
Biological Activity
PIK-75 is a selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), with significant implications in cancer therapy and inflammatory diseases. This article explores the biological activity of this compound, detailing its mechanisms of action, effects on various cell types, and its potential therapeutic applications.
This compound exhibits its biological activity primarily through the inhibition of the PI3K/Akt signaling pathway. The compound has an IC50 value of 5.8 nM for p110α, indicating high potency in targeting this isoform . The inhibition of p110α leads to downstream effects including:
- Decreased Akt Phosphorylation : this compound reduces the phosphorylation of Akt in a dose-dependent manner, which is crucial for cell survival and proliferation .
- Induction of Apoptosis : In acute myeloid leukemia (AML) cells, this compound promotes apoptosis by disrupting the interaction between anti-apoptotic proteins Bcl-xL and Mcl-1 with pro-apoptotic factors like Bak .
- Anti-inflammatory Effects : this compound has been shown to decrease the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8 in various cell types, suggesting its potential use in treating inflammatory conditions .
1. Acute Myeloid Leukemia Cells
In AML cells, this compound effectively induces apoptosis by targeting the PI3K pathway. The simultaneous loss of Bcl-xL and Mcl-1 leads to rapid cell death, making it a promising candidate for leukemia treatment .
2. Esophageal Epithelial Cells
In studies involving feline esophageal epithelial cells, this compound significantly reduced the expression of inflammatory mediators when exposed to oxidative stress (hydrogen peroxide). This suggests that this compound can mitigate oxidative damage and inflammation in esophageal tissues .
3. Mantle Cell Lymphoma (MCL) Cells
Recent findings indicate that this compound can overcome resistance to venetoclax in MCL cells. It effectively diminishes MCL-1 expression and AKT activation, leading to increased apoptosis in resistant cell lines .
Comparative Efficacy
The following table summarizes the IC50 values of this compound across different cell types and conditions:
Cell Type | IC50 (nM) | Effect |
---|---|---|
Acute Myeloid Leukemia | 5.8 | Induces apoptosis |
Esophageal Epithelial | Varies | Reduces inflammatory cytokines |
Mantle Cell Lymphoma | 1.5 - 17.2 | Overcomes venetoclax resistance |
Melanoma Cells | ~200 | Reduces TRIB2 protein levels |
Case Study 1: Overcoming Venetoclax Resistance
In a study involving MCL cells resistant to venetoclax, treatment with this compound resulted in significant reductions in cell viability, demonstrating its potential as a therapeutic agent for resistant cancers .
Case Study 2: Anti-inflammatory Effects
Research on feline esophageal epithelial cells showed that this compound could effectively reduce pro-inflammatory cytokine levels following oxidative stress exposure, highlighting its role in managing inflammatory diseases .
Properties
IUPAC Name |
N-[(Z)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O4S/c1-11-3-5-13(22(23)24)7-15(11)27(25,26)20(2)19-9-14-8-18-16-6-4-12(17)10-21(14)16/h3-10H,1-2H3/b19-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHCAAFKVUWAFI-OCKHKDLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)/N=C\C2=CN=C3N2C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201670-42-9 | |
Record name | PIK-75, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201670429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PIK-75, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NT63XAU01R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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